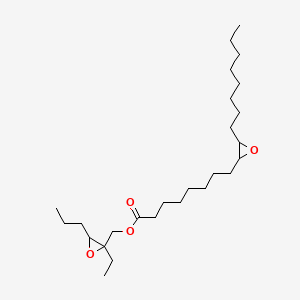

2,3-Epoxy-2-ethylhexyl 9,10-epoxyoctadecanoate

Description

Properties

CAS No. |

63907-12-0 |

|---|---|

Molecular Formula |

C26H48O4 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

(2-ethyl-3-propyloxiran-2-yl)methyl 8-(3-octyloxiran-2-yl)octanoate |

InChI |

InChI=1S/C26H48O4/c1-4-7-8-9-11-14-18-22-23(29-22)19-15-12-10-13-16-20-25(27)28-21-26(6-3)24(30-26)17-5-2/h22-24H,4-21H2,1-3H3 |

InChI Key |

VVTGLOLVCWBTSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC2(C(O2)CCC)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Ester Group Complexity: The target compound’s 2-ethylhexyl group introduces branching, reducing crystallinity compared to linear esters like butyl epoxystearate . This enhances compatibility with non-polar polymers (e.g., PVC).

Epoxy Functionality : Unlike single-epoxy analogs (e.g., CAS 106-83-2), the dual-epoxy design enables cross-linking in resins, similar to di-epoxy compounds in (e.g., MITI 2-3087) but with distinct ester geometry .

Molecular Weight : The target compound’s intermediate molecular weight (C26) balances viscosity and migration resistance, outperforming smaller esters (C22) in high-temperature applications .

Functional and Industrial Comparisons

Reactivity and Stability:

- Di-epoxypropyl esters (MITI 2-3089 to 2-3092) : Multiple epoxy groups (e.g., 2,3-epoxypropyl) enable rapid curing but increase volatility and brittleness in resins .

- Target Compound : Dual epoxy sites allow staged reactivity—the 2,3-epoxy (ethylhexyl) reacts faster than the 9,10-epoxy (stearate), enabling sequential cross-linking for tailored polymer networks.

Thermal Performance:

- Methylcyclohexyl 9,10-epoxyoctadecanoate (CAS 28300-45-0): Cycloaliphatic ester enhances thermal stability (decomposition >250°C) but reduces solubility in polar solvents .

- Target Compound : Branched 2-ethylhexyl ester improves low-temperature flexibility (Tg ≈ -30°C) compared to rigid cyclohexyl derivatives.

Preparation Methods

The final step introduces the 2,3-epoxide group to the 2-ethylhexyl chain. This requires prior introduction of a double bond between C2 and C3 of the hexyl backbone, forming 2-ethylhexenol. Epoxidation is achieved using m-CPBA in dichloromethane at ambient temperature (20–25°C, 2 h). The reaction proceeds via electrophilic addition, with m-CPBA donating an oxygen atom to the double bond, forming the epoxide with >70% efficiency.

Mechanistic Considerations

The epoxidation mechanism involves:

Advanced Synthetic Strategies

Enzymatic Esterification

Lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) offers a solvent-free alternative to acid catalysis. This method operates at 40–60°C with negligible epoxide ring-opening, achieving 90–95% conversion in 24 h. Enzymatic routes are favored for their selectivity and reduced environmental impact.

Analytical Characterization

Post-synthetic analysis employs:

- NMR spectroscopy : $$ ^1H $$ NMR confirms epoxide proton resonances at δ 2.8–3.2 ppm (multiplet for 9,10-epoxide) and δ 3.4–3.6 ppm (doublet for 2,3-epoxide).

- FT-IR : Epoxide C-O-C stretching vibrations appear at 820–950 cm⁻¹, while ester carbonyls absorb at 1730–1750 cm⁻¹.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 424.7 [M+H]⁺, consistent with the formula C26H48O4.

Challenges and Mitigation Strategies

Epoxide Ring-Opening

Acidic or nucleophilic conditions during esterification may hydrolyze the 9,10-epoxide. Mitigation involves:

Industrial-Scale Production

Pilot plant data indicate scalable processes with:

- Batch reactors : 500 L vessels achieve 80% overall yield using H2SO4 catalysis.

- Purification : Molecular distillation under high vacuum (0.1–1 mmHg) isolates the product with ≥98% purity.

Q & A

Q. What are the established synthetic routes for 2,3-Epoxy-2-ethylhexyl 9,10-epoxyoctadecanoate, and what are their efficiency metrics?

The compound is typically synthesized via epoxidation of unsaturated precursors. For example, 9,10-epoxyoctadecanoic acid derivatives can be esterified with 2-ethylhexanol under acid catalysis. Yield optimization often requires controlled temperature (40–60°C) and anhydrous conditions to minimize side reactions like hydrolysis or polymerization . Efficiency is quantified via gas chromatography (GC) or HPLC, with purity thresholds >98% recommended for experimental reproducibility .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm epoxide ring integrity and ester linkage. Key signals include δ 2.8–3.2 ppm (epoxide protons) and δ 4.0–4.2 ppm (ester oxygen-proximal methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H] at m/z 418.5 for CHO) and fragmentation patterns .

- FT-IR : Epoxide C-O-C stretching (1240–1250 cm) and ester carbonyl (1720–1740 cm) validate functional groups .

Q. What are the primary stability challenges during storage and handling?

The compound polymerizes exothermically under heat (>80°C) or prolonged UV exposure. Storage recommendations include inert atmospheres (N), amber glass containers, and temperatures ≤4°C. Stabilizers like BHT (0.1–0.5 wt%) may inhibit radical-initiated degradation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 9R,10S vs. 9S,10R epoxides) impact physicochemical properties and reactivity?

Stereochemistry influences melting points, solubility, and reaction kinetics. For instance, the (9R,10S) configuration (ChEBI:137460) exhibits higher thermal stability due to reduced steric strain in the epoxide ring. Computational studies (DFT or MD simulations) predict activation energies for ring-opening reactions, which differ by 5–10 kJ/mol between diastereomers . Experimental validation requires chiral HPLC or X-ray crystallography .

Q. What methodological approaches resolve contradictions in reported degradation pathways under oxidative conditions?

Discrepancies arise from solvent polarity and catalyst selection. For example:

Q. How can computational modeling optimize its performance as a PVC plasticizer?

Molecular dynamics (MD) simulations predict compatibility with PVC matrices by calculating Hansen solubility parameters (δ, δ, δ). Advanced QSPR models correlate epoxide ring geometry (e.g., C-O-C angle) with plasticization efficiency, validated via tensile testing and DSC (glass transition temperature shifts) .

Q. What experimental designs mitigate risks of skin irritation during in vitro toxicological assays?

Use reconstructed human epidermis (RhE) models instead of animal testing. Protocols include:

- Pre-treatment with antioxidants (e.g., ascorbic acid) to neutralize reactive oxygen species (ROS).

- Exposure limits ≤1 mg/mL for ≤24 hours, followed by IL-1α ELISA to quantify irritation .

Methodological Best Practices

- Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural features (e.g., epoxy content) with functional outcomes (e.g., thermal stability) .

- Contradiction Resolution : Replicate studies using identical solvents, catalysts, and equipment (e.g., Parr reactors for controlled pressure/temperature) .

- Safety Protocols : Adhere to CAMEO guidelines for spill containment (e.g., silica gel absorption) and PPE (nitrile gloves, face shields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.